Neladenoson dalanate

Description

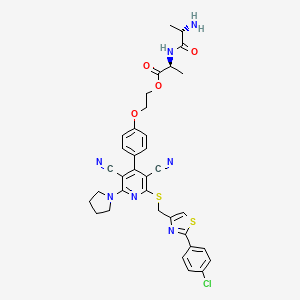

Structure

3D Structure

Properties

CAS No. |

1239309-58-0 |

|---|---|

Molecular Formula |

C35H34ClN7O4S2 |

Molecular Weight |

716.3 g/mol |

IUPAC Name |

2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-yl-4-pyridinyl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate |

InChI |

InChI=1S/C35H34ClN7O4S2/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44)/t21-,22-/m0/s1 |

InChI Key |

WESNEIGKOAXSGX-VXKWHMMOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BAY-1067197; BAY1067197; BAY 1067197; BAY-106,7197; BAY 106,7197; BAY106,7197; BAY10-67197; BAY-10-67197; BAY 10-67197; Neladenoson dalanate; Neladenoson bialanate. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Neladenoson Dalanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson dalanate is a novel, orally bioavailable prodrug of neladenoson, a potent and selective partial agonist for the adenosine A1 receptor (A1AR). Developed for the potential treatment of chronic heart failure, its mechanism centers on the nuanced activation of A1ARs, aiming to harness their cardioprotective effects while mitigating the adverse effects associated with full agonists. This technical guide provides a comprehensive overview of the core mechanism of action of neladenoson, detailing its molecular interactions, downstream signaling pathways, and pharmacological profile. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

Adenosine is an endogenous nucleoside that plays a critical role in cardiovascular homeostasis by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A1 receptor, in particular, has been a long-standing target for cardiovascular therapies due to its involvement in mediating cardioprotective effects against ischemic injury.[1][2] However, the clinical development of full A1AR agonists has been hampered by a narrow therapeutic window, with on-target side effects such as bradycardia, atrioventricular (AV) block, and sedation.[2]

Neladenoson was developed as a partial A1AR agonist to overcome these limitations.[2] By eliciting a submaximal receptor response, it aims to provide therapeutic benefits without the pronounced side effects of full agonists.[1][2] To improve its pharmaceutical properties, neladenoson is administered as the dipeptide ester prodrug, this compound, which enhances solubility and oral absorption.[2][3]

Prodrug Conversion and Chemical Structures

This compound is the L-alanyl-L-alanine ester of neladenoson. Following oral administration, it is hydrolyzed by esterases to release the active moiety, neladenoson.[3]

The chemical structures of this compound and neladenoson are depicted below.

(Image of the chemical structures of this compound and neladenoson would be placed here if image generation were supported.)

-

This compound: C₃₅H₃₄ClN₇O₄S₂[4]

-

Neladenoson: (Active form)

Molecular Mechanism of Action

Partial Agonism at the Adenosine A1 Receptor

Neladenoson acts as a partial agonist at the human adenosine A1 receptor. This means that while it binds to and activates the receptor, it elicits a response that is lower than that of the endogenous full agonist, adenosine. This property is crucial for its intended therapeutic profile, providing a balance between efficacy and safety.

Signaling Pathway

The adenosine A1 receptor is a Gi/o protein-coupled receptor. Upon activation by neladenoson, the following signaling cascade is initiated:

-

G Protein Activation: Neladenoson binding to the A1AR induces a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins involved in cardiac function.

Preclinical studies also suggest that neladenoson's signaling is biased away from the Ca2+ influx pathway relative to the cAMP pathway, which may contribute to its improved safety profile compared to full agonists.[5]

Pharmacological Profile: Quantitative Data

The following tables summarize the key quantitative data for neladenoson.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Species | Value | Reference |

| EC₅₀ | Adenosine A1 | Not Specified | 0.1 nM | [6] |

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Preclinical and Clinical Efficacy

Preclinical studies in animal models of heart failure demonstrated that neladenoson has beneficial effects on cardiac function.[7] However, in Phase IIb clinical trials (PANTHEON and PANACHE) in patients with chronic heart failure with both reduced and preserved ejection fraction, neladenoson did not show a dose-dependent favorable effect on the primary endpoints of cardiac structure and function.[7][8]

Table 2: Summary of PANTHEON Clinical Trial Results (HFrEF)

| Endpoint | Dosage Groups (mg) | Placebo | 5 | 10 | 20 | 30 | 40 |

| Change in LVEF (%) | 20 weeks | No significant dose-effect observed | |||||

| Change in NT-proBNP (ng/L) | 20 weeks | No significant dose-effect observed |

LVEF: Left Ventricular Ejection Fraction; NT-proBNP: N-terminal pro-B-type natriuretic peptide.

Table 3: Summary of PANACHE Clinical Trial Results (HFpEF)

| Endpoint | Dosage Groups (mg) | Placebo | 5 | 10 | 20 | 30 | 40 |

| Change in 6-min walk test (m) | 20 weeks | 0.2 | 19.4 | 29.4 | 13.8 | 16.3 | 13.0 |

No significant dose-response relationship was detected for the change in exercise capacity.[6]

Experimental Protocols

Radioligand Binding Assay for Adenosine A1 Receptor

This protocol is a representative method for determining the binding affinity of a compound like neladenoson to the A1AR.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

-

Incubation: In a 96-well plate, the following are added:

-

Cell membranes (typically 20-50 µg of protein).

-

A fixed concentration of a selective A1AR radioligand antagonist (e.g., [³H]DPCPX).

-

Varying concentrations of the test compound (neladenoson) or vehicle for total binding, and a high concentration of a non-labeled A1AR antagonist (e.g., XAC) for non-specific binding.

-

-

Incubation Conditions: The plate is incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 25°C) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold assay buffer.

-

Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then counted using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ (the concentration of neladenoson that inhibits 50% of the specific radioligand binding). The Ki (binding affinity) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a method to measure the effect of neladenoson on cAMP levels, confirming its functional activity at the A1AR.

Methodology:

-

Cell Culture: Whole cells expressing the A1AR are seeded in a 96-well plate and cultured overnight.

-

Pre-treatment: The cell culture medium is replaced with a stimulation buffer, and the cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition: Varying concentrations of neladenoson are added to the wells.

-

Stimulation: The cells are then stimulated with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Incubation: The plate is incubated for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: The results are plotted as cAMP concentration versus neladenoson concentration, and the EC₅₀ value (the concentration of neladenoson that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production) is determined using non-linear regression.

Conclusion

This compound represents a targeted approach to modulate the adenosine A1 receptor for potential therapeutic benefit in chronic heart failure. Its core mechanism of action as a partial A1AR agonist is well-defined, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. While preclinical studies were promising, the translation to clinical efficacy in Phase IIb trials was not demonstrated for the selected endpoints. The detailed mechanistic and pharmacological data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to understand the properties of neladenoson and to inform future research in the field of adenosine receptor modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:1239309-58-0 | Chemsrc [chemsrc.com]

- 4. GSRS [precision.fda.gov]

- 5. Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound |CAS:1239309-58-0 Probechem Biochemicals [probechem.com]

- 7. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - preLights [prelights.biologists.com]

An In-depth Technical Guide to the Synthesis and Purification of Neladenoson Dalanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson dalanate, a potent and selective partial agonist of the adenosine A₁ receptor, has been investigated for its potential therapeutic role in chronic heart failure. As a prodrug, it is converted in vivo to its active form, Neladenoson. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, intended to assist researchers and professionals in the fields of medicinal chemistry and drug development. The guide details the synthetic route, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a dipeptide ester prodrug designed to improve the solubility and oral bioavailability of the active moiety, Neladenoson. Neladenoson itself is a potent partial agonist of the adenosine A₁ receptor. The activation of this receptor is known to be involved in cardioprotection. This document outlines the chemical synthesis and purification strategies employed in the preparation of this compound.

Adenosine A₁ Receptor Signaling Pathway

This compound exerts its therapeutic effects through the modulation of the adenosine A₁ receptor signaling pathway. Upon administration, it is metabolized to Neladenoson, which then acts as a partial agonist at the A₁ receptor. This G-protein coupled receptor, upon activation, initiates a cascade of intracellular events.

The binding of an agonist to the adenosine A₁ receptor leads to the activation of inhibitory G-proteins (Gᵢ/Gₒ). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Furthermore, the signaling cascade can involve the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The pathway also includes the activation of potassium channels and the inhibition of calcium channels, collectively contributing to the modulation of cardiac function.

Caption: Adenosine A₁ Receptor Signaling Pathway.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core heterocyclic structure followed by the attachment of the dipeptide side chain. The following is a representative synthetic workflow.

Caption: General Synthesis Workflow for this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of key intermediates and the final product are provided below. These protocols are based on established methods in organic synthesis.

Protocol 1: Synthesis of a Key Dicyanopyridine Intermediate

-

Reaction Setup: A solution of malononitrile and a suitable Michael acceptor is prepared in a polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: A non-nucleophilic base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added dropwise to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of the Thiazole Moiety

-

Thioamide Formation: A commercially available chlorophenyl-substituted aldehyde is reacted with Lawesson's reagent in a suitable solvent like toluene to yield the corresponding thioamide.

-

Hantzsch Thiazole Synthesis: The thioamide is then condensed with a 3-halo-2-oxopropanal derivative in a solvent such as ethanol under reflux to form the thiazole ring.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. Further purification can be achieved by recrystallization.

Protocol 3: Coupling and Final Prodrug Synthesis

-

S-Alkylation: The dicyanopyridine intermediate is reacted with the thiazole moiety (containing a suitable leaving group) in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., acetonitrile).

-

Esterification: The resulting Neladenoson precursor is then coupled with the L-alanyl-L-alanine dipeptide using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Work-up: The reaction mixture is filtered to remove the urea byproduct, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous solutions to remove impurities.

Quantitative Data

The following table summarizes typical yields and purity data for the key synthetic steps.

| Step | Product | Typical Yield (%) | Purity (HPLC, %) |

| Dicyanopyridine Intermediate Synthesis | Dicyanopyridine Core | 75-85 | >98 |

| Thiazole Moiety Synthesis | 2-(4-chlorophenyl)-4-(chloromethyl)thiazole | 60-70 | >97 |

| Coupling and Prodrug Formation | This compound (crude) | 50-60 | >90 |

| Final Purification | This compound (pure) | 80-90 (of crude) | >99.5 |

Purification of this compound

The final purification of this compound is critical to ensure high purity for its use as an active pharmaceutical ingredient (API). A multi-step purification protocol is typically employed.

Experimental Protocol for Purification

-

Initial Crystallization: The crude this compound is dissolved in a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like heptane) at an elevated temperature. The solution is then slowly cooled to induce crystallization. The solid is collected by filtration and washed with a cold solvent.

-

Chromatographic Purification: For higher purity, the crystallized material is subjected to column chromatography.

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is employed to separate the desired product from impurities.

-

-

Final Recrystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is subjected to a final recrystallization from a suitable solvent system to obtain the final product with high purity.

Purity Analysis

The purity of the final product is assessed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any related substances.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The multi-step synthesis involves the preparation of key heterocyclic intermediates, followed by their coupling and the final attachment of the dipeptide prodrug moiety. Rigorous purification protocols, including crystallization and chromatography, are essential to achieve the high purity required for pharmaceutical applications. The provided experimental details and quantitative data serve as a valuable resource for researchers and professionals working on the development of adenosine A₁ receptor agonists.

The Pharmacokinetics and Pharmacodynamics of Neladenoson Dalanate: A Technical Overview

Executive Summary

Neladenoson dalanate (BAY 1067197) is a novel, orally bioavailable prodrug of neladenoson, a potent and selective partial agonist of the adenosine A1 (A1) receptor. Developed for the potential treatment of chronic heart failure, its mechanism centers on leveraging the cardioprotective effects of A1 receptor activation while avoiding the adverse effects associated with full agonists, such as significant bradycardia and atrioventricular (AV) block. Preclinical studies suggested beneficial effects, including improved cardiac function and cardioprotection.[1][2] However, Phase IIb clinical trials in patients with heart failure with both reduced (HFrEF) and preserved ejection fraction (HFpEF) did not demonstrate efficacy on primary cardiovascular endpoints and revealed a dose-dependent impairment of renal function.[1][3] This guide provides a detailed technical summary of the available pharmacokinetic and pharmacodynamic data on this compound, along with the methodologies employed in its evaluation.

Mechanism of Action and Signaling Pathway

Neladenoson is a partial agonist of the adenosine A1 receptor.[2] The rationale for using a partial agonist is to harness the protective effects of A1 receptor activation in tissues like the myocardium, which can be beneficial in states of ischemia and heart failure, without inducing the pronounced negative chronotropic and dromotropic effects seen with full adenosine receptor agonists.

Activation of the A1 receptor is primarily coupled to the inhibitory G-protein, Gi. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has several downstream effects, including modulation of ion channel activity and cellular metabolism. Preclinical data suggest that neladenoson's partial agonism may lead to improved mitochondrial function and enhanced activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), contributing to better cardiomyocyte calcium handling and energy utilization.[4]

Figure 1: Simplified Adenosine A1 Receptor Signaling Cascade.

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in both preclinical models and human clinical trials.

Preclinical Pharmacodynamics

In animal models, neladenoson demonstrated cardioprotective effects without inducing the severe bradycardia or AV block associated with full A1 receptor agonists.[1][2] It was shown to be a selective partial agonist for the A1 receptor with weaker activity at the A2B receptor and no significant activity at A2A or A3 receptors.[5] These preclinical findings provided the rationale for its development in chronic heart failure.[1]

Clinical Pharmacodynamics

The clinical development program for this compound included two major Phase IIb dose-finding trials: PANTHEON in patients with HFrEF and PANACHE in patients with HFpEF.

PANTHEON Trial (HFrEF): This trial randomized 462 patients with chronic HFrEF to receive once-daily oral doses of this compound (5, 10, 20, 30, and 40 mg) or a placebo for 20 weeks.[3] The study found no dose-dependent favorable effect on the primary endpoints: change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels and left ventricular ejection fraction (LVEF).[3] Furthermore, no positive effects were observed for secondary endpoints, including left ventricular volumes and clinical outcomes.[3]

PANACHE Trial (HFpEF): This trial randomized 305 patients with chronic HFpEF to similar dosage arms or placebo for 20 weeks.[6] The primary endpoint was the change in the 6-minute walk test (6MWT) distance. The trial failed to show a significant dose-response relationship for improvement in exercise capacity.[6] None of the dosage groups achieved a clinically meaningful improvement in the 6MWT distance.[6]

A consistent finding across the clinical program was a dose-dependent increase in serum creatinine and cystatin C, with a corresponding decrease in estimated glomerular filtration rate (eGFR), indicating an adverse effect on renal function.[1][3] On the positive side, the drug was generally well-tolerated and was not associated with second- or third-degree AV block, a key safety concern for this drug class.[1]

| Clinical Trial | Patient Population | Primary Endpoint(s) | Key Outcome(s) | Adverse Effects of Note |

| PANTHEON | Chronic HFrEF (n=462) | Change in NT-proBNP and LVEF at 20 weeks | No dose-dependent effect on primary or secondary endpoints.[3] | Dose-dependent decrease in eGFR.[3] |

| PANACHE | Chronic HFpEF (n=305) | Change in 6-Minute Walk Test distance at 20 weeks | No significant dose-response relationship for change in exercise capacity.[6] | Serious adverse events were similar to placebo.[6] |

Pharmacokinetics

This compound is a dipeptide ester hydrochloride prodrug of the active moiety, neladenoson. This prodrug formulation was developed to overcome the poor solubility of neladenoson and improve its exposure following oral administration.[7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed quantitative pharmacokinetic parameters for this compound and neladenoson in humans, such as Cmax, Tmax, AUC, half-life, and bioavailability, have not been published in the peer-reviewed literature. A clinical trial (NCT04322253) was registered to investigate the pharmacokinetics in subjects with hepatic impairment compared to healthy volunteers, but results have not been publicly posted.[8]

Metabolism: As a prodrug, this compound is expected to be rapidly hydrolyzed in the body to release the active compound, neladenoson. The specific enzymes and pathways involved in the biotransformation of neladenoson itself have not been publicly detailed.[9]

Excretion: The routes and proportions of excretion for neladenoson and its metabolites have not been described in available literature.

The lack of publicly available Phase I data in healthy volunteers or detailed pharmacokinetic analyses from the Phase II studies represents a significant gap in the complete characterization of the drug's profile.

Experimental Protocols

Clinical Trial Methodologies

The PANTHEON and PANACHE trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding Phase IIb studies.

-

Patient Population: Both trials enrolled patients with chronic heart failure (HFrEF for PANTHEON, HFpEF for PANACHE) and elevated natriuretic peptides.[10][11]

-

Intervention: Oral, once-daily doses of this compound (5, 10, 20, 30, and 40 mg) or matching placebo were administered for 20 weeks.[3][6]

-

Efficacy Assessments:

-

PANTHEON: Primary endpoints were changes in LVEF (measured by echocardiography) and NT-proBNP from baseline to 20 weeks.[3]

-

PANACHE: The primary endpoint was the change in 6-minute walk distance from baseline to 20 weeks. Secondary endpoints included changes in physical activity (measured by a wearable device) and quality of life (Kansas City Cardiomyopathy Questionnaire, KCCQ).[6][11]

-

-

Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests (including renal function markers), and electrocardiograms (ECGs).[3][6]

Figure 2: General Workflow for PANTHEON and PANACHE Phase IIb Trials.

Plausible Preclinical and Analytical Methodologies

While specific proprietary protocols are not available, the following describes standard, plausible methods for key preclinical and analytical assessments.

Quantification of Neladenoson in Plasma: A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying neladenoson in plasma samples.[12][13]

-

Sample Preparation: Protein precipitation of plasma samples (e.g., with acetonitrile) followed by centrifugation to remove proteins.

-

Chromatography: Separation of the analyte from endogenous plasma components using a C18 reverse-phase HPLC column with a gradient mobile phase (e.g., water and acetonitrile with formic acid).

-

Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for neladenoson and an internal standard for accurate quantification.

Mitochondrial Respiration Assay: To assess the effect of neladenoson on mitochondrial function, high-resolution respirometry (e.g., using a Seahorse XF Analyzer) on isolated mitochondria or permeabilized cells would be employed.[14][15]

-

Sample Preparation: Isolation of mitochondria from cardiac tissue or permeabilization of cardiomyocytes (e.g., with saponin).[16]

-

Assay Protocol: Measurement of oxygen consumption rate (OCR) at baseline and after sequential injection of mitochondrial inhibitors:

-

Oligomycin: Inhibits ATP synthase (to measure ATP-linked respiration).

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration.

-

Rotenone/Antimycin A: Inhibitors of Complex I and III to measure non-mitochondrial respiration.[15]

-

-

Analysis: Comparison of OCR parameters between vehicle- and neladenoson-treated samples.

SERCA2a Activity Assay: SERCA2a activity can be measured in isolated sarcoplasmic reticulum (SR) vesicles or permeabilized cardiomyocytes.[17][18]

-

Sample Preparation: Isolation of SR-enriched microsomes from heart tissue.

-

Ca2+ Uptake Measurement: The rate of Ca2+ uptake by the SR vesicles is measured in the presence of ATP. This can be monitored using a Ca2+-sensitive fluorescent dye (e.g., Fura-2 or Indo-1) or a Ca2+-selective electrode.

-

Data Analysis: The rate of decrease in extra-vesicular Ca2+ concentration reflects SERCA2a activity. The experiment would be performed in the presence and absence of neladenoson to determine its effect.

Conclusion

This compound was developed based on a strong scientific rationale: that partial agonism of the adenosine A1 receptor could provide cardioprotective benefits in heart failure without the limiting side effects of full agonists. While the drug proved to be safe regarding the primary concern of AV block, the Phase IIb clinical program did not demonstrate the anticipated efficacy in either HFrEF or HFpEF.[1][3] Moreover, the emergence of a dose-dependent adverse effect on renal function presented a significant challenge for its therapeutic window.[3] The lack of publicly available, detailed pharmacokinetic and preclinical quantitative data limits a full academic assessment of its properties. The journey of this compound highlights the complexities of translating preclinical promise into clinical benefit, particularly in the challenging field of heart failure therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rationale and design of the phase 2b clinical trials to study the effects of the partial adenosine A1-receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced (PANTHEON) and preserved (PANACHE) ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - preLights [prelights.biologists.com]

- 6. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Development and application of a LC-MS/MS method to quantify basal adenosine concentration in human plasma from patients undergoing on-pump CABG surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HILIC-MS/MS Analysis of Adenosine in Patient Blood [mdpi.com]

- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of Mitochondrial Function [protocols.io]

- 17. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SERCA2a Gene Transfer Decreases SR Calcium Leak and Reduces Ventricular Arrhythmias in a Model of Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Neladenoson's Binding Affinity for the Adenosine A1 Receptor

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the binding affinity of neladenoson, the active moiety of the prodrug neladenoson dalanate, for the human adenosine A1 receptor (A1R). Neladenoson is a selective partial agonist for the A1R and has been investigated for the treatment of chronic heart failure.[1][2] Its therapeutic rationale is based on eliciting the cardioprotective effects of A1R activation while mitigating the adverse effects associated with full agonists.[1][3]

Adenosine A1 Receptor Signaling Pathway

The adenosine A1 receptor is a class A G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[3] Agonist binding to the A1R triggers a conformational change, leading to the activation of downstream signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, which decreases intracellular levels of the second messenger cyclic AMP (cAMP).[3] Beyond cAMP modulation, A1R activation can also lead to the inhibition of calcium channels and the activation of various potassium channels and mitogen-activated protein kinase (MAPK) pathways. As a partial agonist, neladenoson is designed to modulate these pathways to a lesser degree than the endogenous full agonist, adenosine, thereby providing a more controlled therapeutic response.

Caption: Simplified signaling cascade upon neladenoson binding to the A1R.

Quantitative Binding and Functional Data

The binding affinity (Ki) and functional potency (EC50) of neladenoson at the human adenosine A1 receptor have been determined using various in vitro assays. The data presented below are from a comprehensive preclinical study by Rueda et al. (2021), which compares neladenoson with the endogenous agonist adenosine and the potent synthetic full agonist NECA (5′-(N-Ethylcarboxamido)adenosine).

| Ligand | Assay Type | Parameter | Value (nM) |

| Neladenoson | Radioligand Binding ([³H]DPCPX) | Kᵢ | 1.8 ± 0.3 |

| cAMP Inhibition | EC₅₀ | 1.3 ± 0.3 | |

| [³⁵S]GTPγS Binding | EC₅₀ | 4.9 ± 1.1 | |

| Adenosine | cAMP Inhibition | EC₅₀ | 31 ± 5 |

| [³⁵S]GTPγS Binding | EC₅₀ | 110 ± 20 | |

| NECA | cAMP Inhibition | EC₅₀ | 1.5 ± 0.2 |

| [³⁵S]GTPγS Binding | EC₅₀ | 8.8 ± 1.1 |

Data are presented as mean ± standard error of the mean (SEM).

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Caption: Workflow for the radioligand competition binding assay.

Detailed Protocol:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human adenosine A1 receptor.

-

Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl, pH 7.4.

-

Incubation: Cell membranes were incubated in the assay buffer with a fixed concentration of the A1R antagonist radioligand, [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), and a range of concentrations of unlabeled neladenoson.

-

Equilibrium: The incubation was allowed to proceed at room temperature to reach binding equilibrium.

-

Filtration: The incubation mixture was rapidly filtered through glass fiber filters using a cell harvester to separate membrane-bound from free radioligand.

-

Washing: The filters were washed multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: The radioactivity trapped on the filters was measured by liquid scintillation counting.

-

Data Analysis: The concentration of neladenoson that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition curve. The IC₅₀ value was then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

cAMP Inhibition Assay

This is a functional assay that quantifies an agonist's ability to inhibit adenylyl cyclase and thus reduce cAMP production, a primary signaling event for A1R.

Detailed Protocol:

-

Cell Culture: CHO-K1 cells stably expressing the human A1R were cultured in standard cell culture conditions.

-

cAMP Stimulation: Intracellular cAMP levels were elevated by stimulating the cells with forskolin, a direct activator of adenylyl cyclase.

-

Agonist Treatment: The cells were co-incubated with forskolin and varying concentrations of neladenoson.

-

Cell Lysis: Following incubation, the cells were lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates was measured using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The results were normalized to the forskolin-stimulated response, and a concentration-response curve was generated. The concentration of neladenoson that produced 50% of the maximal inhibition of cAMP production (EC₅₀) was determined using non-linear regression.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by the receptor in response to agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Detailed Protocol:

-

Membrane Preparation: Membranes from CHO-K1 cells expressing the human A1R were utilized.

-

Assay Buffer: The assay buffer was composed of Tris-HCl, MgCl₂, NaCl, and guanosine diphosphate (GDP) to maintain the G protein in its inactive state.

-

Incubation: The cell membranes were incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of neladenoson in the assay buffer.

-

Reaction Initiation: The binding reaction was initiated by the addition of the membranes to the assay mixture.

-

Termination: The reaction was stopped by rapid filtration through glass fiber filters.

-

Washing: The filters were washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes was quantified by liquid scintillation counting.

-

Data Analysis: A concentration-response curve was plotted, and the EC₅₀ value, representing the concentration of neladenoson that stimulated 50% of the maximal [³⁵S]GTPγS binding, was calculated using non-linear regression.

Summary

Neladenoson exhibits high-affinity binding to the human adenosine A1 receptor, as demonstrated by its low nanomolar Kᵢ value. Its partial agonist activity is confirmed through functional assays, where it effectively inhibits cAMP production and stimulates G protein activation with potencies comparable to the full agonist NECA. The detailed experimental protocols provided herein offer a robust framework for the characterization of A1R ligands, which is essential for the ongoing research and development of novel therapeutics targeting this receptor.

References

An In-depth Technical Guide to Neladenoson Dalanate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson dalanate (formerly BAY 1067197) is a novel, orally available prodrug of Neladenoson, a potent and selective partial agonist of the adenosine A1 receptor (A1AR).[1][2][3] Developed to overcome the solubility and formulation challenges of the active moiety, this compound has been investigated for its therapeutic potential in cardiovascular diseases, particularly heart failure.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound and its active metabolite, Neladenoson. It details the methodologies for key experimental assays and visualizes the associated signaling pathways and experimental workflows.

Chemical Structure and Identification

This compound is a dipeptide ester prodrug, specifically the L-alanyl-L-alaninate ester of Neladenoson. This chemical modification enhances its solubility and oral bioavailability.[2]

Chemical Name (IUPAC): 2-{4-[2-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-3,5-dicyano-6-(pyrrolidin-1-yl)pyridin-4-yl]phenoxy}ethyl L-alanyl-L-alaninate[4]

Synonyms: Neladenoson bialanate, BAY 1067197[4]

Chemical Formula: C₃₅H₃₄ClN₇O₄S₂[4]

Molecular Weight: 716.27 g/mol [4]

CAS Number: 1239309-58-0[1]

SMILES: C--INVALID-LINK--C(=O)OCCOc1ccc(cc1)-c2c(C#N)c(nc(c2C#N)SCc3csc(-c4ccc(cc4)Cl)n3)N5CCCC5">C@@HN

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile. The dipeptide ester moiety significantly improves its solubility compared to the active compound, Neladenoson.

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO, not in water. | [4] |

| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [4] |

Pharmacological Properties

Neladenoson is a potent, selective, and partial agonist of the adenosine A1 receptor with biased signaling properties.[1][5]

Mechanism of Action

Neladenoson exerts its pharmacological effects by binding to and activating the adenosine A1 receptor, a G protein-coupled receptor (GPCR). A1ARs are primarily coupled to inhibitory G proteins (Gαi/o).[6] Activation of A1AR by Neladenoson leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This modulation of cAMP signaling is a key mechanism underlying its therapeutic effects.

Potency and Selectivity

| Parameter | Value | Receptor | Reference |

| EC₅₀ | 0.1 nM | Adenosine A1 Receptor | [1] |

Partial Agonism and Biased Signaling

A critical feature of Neladenoson is its characterization as a partial and biased agonist.[5]

-

Partial Agonism: Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response even at saturating concentrations. This property is thought to contribute to a better safety profile by avoiding the excessive receptor activation that can lead to adverse effects.[2]

-

Biased Agonism: Neladenoson exhibits biased signaling, preferentially activating certain downstream pathways over others. Specifically, it is biased away from Ca²⁺ influx and the MAPK/ERK pathway, while favoring the canonical Gαi-mediated inhibition of cAMP.[5][7] This functional selectivity may further enhance its therapeutic window by minimizing off-target or undesirable cellular responses.

Signaling Pathways

The activation of the A1 adenosine receptor by Neladenoson initiates a cascade of intracellular signaling events. The biased nature of Neladenoson leads to a preferential engagement of specific pathways.

Experimental Protocols

This section outlines the general methodologies for key experiments used in the characterization of this compound and its active form.

Synthesis of this compound

While a detailed, step-by-step protocol for the industrial synthesis of this compound is proprietary, the general approach involves the synthesis of the active Neladenoson moiety followed by the esterification with the L-alanyl-L-alanine dipeptide. The synthesis of dipeptide esters generally follows standard peptide coupling and esterification procedures.

General Workflow for Dipeptide Ester Prodrug Synthesis:

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Neladenoson for adenosine receptors.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, A3).

-

Assay Buffer: Typically, a Tris-HCl buffer (pH 7.4) containing MgCl₂ is used.

-

Radioligand: A specific radiolabeled ligand for the target receptor is used (e.g., [³H]CCPA for A1AR).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Neladenoson.

-

Incubation: Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of Neladenoson that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the effect of Neladenoson on adenylyl cyclase activity.

Protocol Outline:

-

Cell Culture: Plate cells expressing the A1 adenosine receptor in a suitable multi-well plate.

-

Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production, and then add varying concentrations of Neladenoson.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen-based assay.

-

Data Analysis: Generate a dose-response curve to determine the EC₅₀ of Neladenoson for the inhibition of forskolin-stimulated cAMP accumulation.

ERK Phosphorylation Assay

This assay is used to assess the biased signaling of Neladenoson away from the MAPK/ERK pathway.

Protocol Outline:

-

Cell Culture and Starvation: Plate cells and serum-starve them to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat the cells with varying concentrations of Neladenoson for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Lyse the cells in a buffer that preserves protein phosphorylation.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

Detection of Phospho-ERK: Use an immunoassay (e.g., Western blot, ELISA, or In-Cell Western) with antibodies specific for the phosphorylated form of ERK1/2 and total ERK1/2.

-

Data Analysis: Quantify the levels of phosphorylated ERK relative to total ERK to determine the effect of Neladenoson on ERK activation.

Experimental Workflow for Assessing Biased Agonism:

Conclusion

This compound represents a sophisticated approach to drug design, utilizing a prodrug strategy to deliver a partial and biased agonist to its target, the adenosine A1 receptor. Its unique pharmacological profile, characterized by high potency, selectivity, and functional selectivity, has made it a subject of significant interest in the development of novel cardiovascular therapies. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of Neladenoson and other biased GPCR ligands. Further research to fully elucidate the quantitative aspects of its receptor subtype selectivity and the precise molecular mechanisms of its biased signaling will be invaluable for the future development of drugs in this class.

References

- 1. probechem.com [probechem.com]

- 2. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - preLights [prelights.biologists.com]

- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Analysis of Biased Agonism at the Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Conversion of Neladenoson Dalanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo conversion of neladenoson dalanate, a prodrug of the partial adenosine A₁ receptor agonist, neladenoson. The document details the metabolic pathway, presents illustrative quantitative data, and outlines detailed experimental protocols for the study of this conversion process.

Introduction

Neladenoson is a potent and selective partial agonist of the adenosine A₁ receptor, developed for the potential treatment of heart failure.[1][2] However, its low aqueous solubility presents challenges for oral administration. To overcome this limitation, a prodrug strategy was employed, leading to the development of this compound (also known as neladenoson bialanate).[3] This prodrug is a dipeptide ester, specifically an L-alanyl-L-alanine ester of neladenoson, which exhibits significantly improved solubility and oral bioavailability.[3] In vivo, this compound is designed to be rapidly and efficiently converted to the active parent drug, neladenoson, through enzymatic hydrolysis.

In Vivo Conversion Pathway

The in vivo conversion of this compound is presumed to be a two-step enzymatic process mediated by ubiquitous esterases present in the blood, liver, and other tissues. This sequential hydrolysis is a common mechanism for dipeptide ester prodrugs.

The proposed metabolic cascade is as follows:

-

Step 1: Initial Hydrolysis. The terminal ester bond of the dipeptide is cleaved by esterases, releasing L-alanine and forming an intermediate metabolite, L-alanyl-neladenoson.

-

Step 2: Final Hydrolysis. The remaining ester bond of L-alanyl-neladenoson is hydrolyzed, releasing the second L-alanine molecule and the active drug, neladenoson.

This rapid, multi-step conversion ensures the efficient release of neladenoson into the systemic circulation following oral administration of the prodrug.

Quantitative Data

The following tables summarize illustrative pharmacokinetic data for this compound and its active metabolite, neladenoson, following oral administration of this compound in a preclinical animal model (e.g., rat). Note: These values are representative and intended for illustrative purposes.

Table 1: Pharmacokinetic Parameters of this compound and Neladenoson

| Parameter | This compound (Prodrug) | Neladenoson (Active Metabolite) |

| Cmax (ng/mL) | 50 | 450 |

| Tmax (h) | 0.25 | 0.5 |

| AUC₀₋t (ng*h/mL) | 75 | 2500 |

| t₁₂ (h) | 0.5 | 4.0 |

| Oral Bioavailability (%) | - | ~30% (as Neladenoson) |

Table 2: Plasma Concentration-Time Profile (Illustrative)

| Time (h) | This compound (ng/mL) | Neladenoson (ng/mL) |

| 0.25 | 50 | 300 |

| 0.5 | 30 | 450 |

| 1 | 10 | 400 |

| 2 | < 5 | 350 |

| 4 | Not Detected | 200 |

| 8 | Not Detected | 50 |

| 12 | Not Detected | 10 |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound and neladenoson.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group) with implanted jugular vein catheters for serial blood sampling.

-

Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a dose of 10 mg/kg.

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Plasma samples are stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and neladenoson are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

In Vitro Esterase Stability Assay

This assay determines the rate of hydrolysis of this compound in plasma from different species.

Methodology:

-

Incubation: this compound (final concentration, e.g., 1 µM) is incubated in fresh plasma (e.g., human, rat, dog) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Reaction Quenching: The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The concentrations of remaining this compound and formed neladenoson are quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the prodrug is used to calculate the in vitro half-life (t₁₂) in plasma.

Validated LC-MS/MS Bioanalytical Method

This protocol describes a typical method for the simultaneous quantification of this compound and neladenoson in plasma.

Table 3: LC-MS/MS Method Parameters

| Parameter | Description |

| Instrumentation | Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. |

| Chromatographic Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). |

| Mobile Phase A | 0.1% formic acid in water. |

| Mobile Phase B | 0.1% formic acid in acetonitrile. |

| Gradient Elution | A linear gradient from 5% to 95% mobile phase B over 5 minutes. |

| Flow Rate | 0.4 mL/min. |

| Ionization Mode | Electrospray Ionization (ESI), positive mode. |

| Detection | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound, neladenoson, and the internal standard. |

| Internal Standard | A stable isotope-labeled analog of neladenoson or a structurally similar compound. |

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

Method Validation:

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][5][6]

Conclusion

This compound is an effective prodrug of neladenoson, designed to enhance its oral delivery. Its in vivo conversion is a rapid, esterase-mediated process that efficiently releases the active therapeutic agent. The study of this conversion requires robust in vivo pharmacokinetic models and validated bioanalytical methods to accurately quantify both the prodrug and its active metabolite. The protocols and data presented in this guide provide a framework for the comprehensive evaluation of this compound's in vivo performance.

References

- 1. Safety and Tolerability of Neladenoson Bialanate, a Novel Oral Partial Adenosine A1 Receptor Agonist, in Patients With Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, metabolism and excretion studies on clavulanic acid in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. centerforbiosimilars.com [centerforbiosimilars.com]

Unveiling the Molecular Precision of Neladenoson Dalanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson dalanate, a novel investigational drug, has garnered significant attention for its potential therapeutic applications, primarily in the realm of cardiovascular disease. As a prodrug, it is rapidly converted in vivo to its active moiety, neladenoson. This technical guide provides an in-depth exploration of the molecular targets of neladenoson, detailing its nuanced interactions with adenosine receptors and the subsequent downstream signaling cascades. Through a comprehensive review of preclinical data, this document elucidates the pharmacological profile of neladenoson, highlighting its unique properties as a selective, partial, and biased agonist. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described to facilitate reproducibility and further investigation. Signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and concise understanding of the core molecular mechanisms of action.

Primary Molecular Target: The Adenosine A₁ Receptor

The principal molecular target of neladenoson is the Adenosine A₁ Receptor (A₁R) , a member of the G protein-coupled receptor (GPCR) superfamily. Neladenoson acts as a partial agonist at the A₁R. This property is crucial to its therapeutic design, aiming to elicit beneficial cardioprotective effects while mitigating the adverse effects associated with full A₁R agonists, such as significant bradycardia and atrioventricular block.[1][2]

Selectivity Profile Across Adenosine Receptor Subtypes

Neladenoson exhibits a high degree of selectivity for the A₁R over other adenosine receptor subtypes (A₂A, A₂B, and A₃). Preclinical studies have demonstrated that neladenoson has weak agonistic activity at the A₂B receptor and does not show appreciable activity at the A₂A or A₃ receptors.[3] This selectivity is a key attribute, minimizing off-target effects and contributing to a more favorable safety profile.

Table 1: Quantitative Pharmacological Profile of Neladenoson at Adenosine Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Agonist Type |

| A₁R | Data Not Available | 0.1 nM | Partial Agonist |

| A₂A R | No Appreciable Activity | No Appreciable Activity | - |

| A₂B R | Data Not Available | Weak Agonism | Weak Agonist |

| A₃R | No Appreciable Activity | No Appreciable Activity | - |

Biased Agonism and Downstream Signaling Pathways

A critical aspect of neladenoson's mechanism of action is its nature as a biased agonist at the A₁R. This means that it preferentially activates certain downstream signaling pathways over others, even though they are all initiated by the same receptor. This biased signaling is thought to be the molecular basis for its desired therapeutic window.

Upon binding to the A₁R, which is canonically coupled to inhibitory G proteins (Gαi/o), neladenoson elicits a robust response in the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] This pathway is associated with many of the cardioprotective effects of A₁R activation.

In contrast, neladenoson demonstrates only partial agonism for the Gαi/o-mediated calcium mobilization pathway.[1] Furthermore, it is described as being biased away from the mitogen-activated protein kinase (MAPK) pathway .[4][5] This differential activation profile is significant, as pathways like excessive calcium influx and MAPK activation have been implicated in some of the adverse effects of full A₁R agonism.

Signaling Pathway Diagrams

Caption: Neladenoson's biased agonism at the A₁ Receptor.

Experimental Protocols

The characterization of neladenoson's molecular targets relies on a suite of in vitro pharmacological assays. The following sections provide an overview of the methodologies typically employed in such studies.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a ligand for its receptor.

-

Objective: To quantify the affinity of neladenoson for adenosine receptor subtypes.

-

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃) are prepared.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]CCPA for A₁R) is incubated with the cell membranes in the presence of varying concentrations of unlabeled neladenoson.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of neladenoson that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for Radioligand Binding Assay.

cAMP Functional Assays

These assays measure the ability of a ligand to stimulate or inhibit the production of cAMP, a key second messenger.

-

Objective: To determine the functional potency (EC₅₀) and efficacy of neladenoson in modulating cAMP levels via A₁R.

-

General Protocol:

-

Cell Culture: Cells expressing the A₁R are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to induce cAMP production. Subsequently, cells are treated with varying concentrations of neladenoson.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: A dose-response curve is generated to determine the EC₅₀ and the maximal inhibitory effect of neladenoson.

-

Calcium Mobilization Assays

These assays are used to measure changes in intracellular calcium concentrations following receptor activation.

-

Objective: To assess the effect of neladenoson on A₁R-mediated calcium signaling.

-

General Protocol:

-

Cell Loading: Cells expressing the A₁R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: The baseline fluorescence is measured before the addition of varying concentrations of neladenoson.

-

Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are constructed to determine the EC₅₀ and efficacy of neladenoson-induced calcium mobilization.

-

MAPK Activation Assays

These assays detect the phosphorylation of key proteins in the MAPK pathway, such as ERK1/2.

-

Objective: To evaluate the bias of neladenoson away from the MAPK signaling pathway.

-

General Protocol:

-

Cell Treatment: Cells expressing the A₁R are treated with neladenoson for a specified period.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Detection: The phosphorylation status of MAPK proteins (e.g., phospho-ERK1/2) is determined by Western blotting or a cell-based ELISA using phospho-specific antibodies.

-

Data Analysis: The level of MAPK phosphorylation in response to neladenoson is quantified and compared to that induced by a reference agonist.

-

Conclusion

This compound's active metabolite, neladenoson, is a highly selective, partial, and biased agonist of the adenosine A₁ receptor. Its molecular mechanism is characterized by a potent inhibition of the cAMP pathway, coupled with only partial activation of calcium mobilization and a bias away from the MAPK pathway. This unique pharmacological profile underscores a sophisticated approach to drug design, aiming to harness the therapeutic benefits of A₁R activation while minimizing potential on-target adverse effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this and other novel biased agonists. Further research into the precise molecular determinants of neladenoson's biased signaling will be invaluable for the future development of targeted GPCR therapeutics.

References

- 1. Frontiers | Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure [frontiersin.org]

- 2. In Vitro Pharmacology & Toxicology Services - Aragen Life Sciences [aragen.com]

- 3. Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - preLights [prelights.biologists.com]

- 4. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Characterization of Neladenoson Dalanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson dalanate is a potent and selective partial agonist of the adenosine A1 receptor (A1AR). Developed as a potential therapeutic agent for chronic heart failure, its unique pharmacological profile is designed to harness the cardioprotective effects of A1AR activation while mitigating the undesirable side effects associated with full agonists. This technical guide provides an in-depth overview of the in vitro characterization of neladenoson, the active moiety of the prodrug this compound (also known as BAY 1067197). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its binding affinity, functional potency, selectivity, and the underlying experimental methodologies.

Core Pharmacological Attributes

Neladenoson is distinguished by its high affinity and partial agonist activity at the human adenosine A1 receptor. This partial agonism is a key design feature, aiming to provide a therapeutic window that separates the desired myocardial benefits from potential adverse effects such as bradycardia and atrioventricular block, which are more commonly observed with full A1AR agonists.[1]

Data Presentation: In Vitro Pharmacological Profile of Neladenoson

The following table summarizes the quantitative data for neladenoson's interaction with the four human adenosine receptor subtypes. This data is crucial for understanding its potency and selectivity.

| Receptor Subtype | Assay Type | Parameter | Value (nM) |

| Human A1AR | Functional Assay | EC50 | 0.1[2][3] |

| Human A2AAR | Binding/Functional Assay | Ki / EC50 | >1000 |

| Human A2BAR | Binding/Functional Assay | Ki / EC50 | >1000 |

| Human A3AR | Binding/Functional Assay | Ki / EC50 | >1000 |

Note: The selectivity for the A1AR over other adenosine receptor subtypes is a key characteristic of neladenoson. While exact Ki values for A2A, A2B, and A3 receptors from the primary literature are not publicly available, the high EC50 value at the A1 receptor and qualitative descriptions of its high selectivity suggest Ki values for the other subtypes are significantly higher.

Signaling Pathways and Experimental Workflows

The activation of the adenosine A1 receptor by neladenoson initiates a cascade of intracellular signaling events. Understanding these pathways and the experimental workflows used to characterize them is fundamental to appreciating the compound's mechanism of action.

Adenosine A1 Receptor Signaling Pathway

Activation of the A1AR, a G protein-coupled receptor (GPCR), primarily involves coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1AR activation can modulate various ion channels and other signaling molecules.

Caption: Adenosine A1 Receptor Signaling Pathway activated by Neladenoson.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of neladenoson typically involves a series of standardized assays to determine its binding affinity and functional potency at the target receptor and to assess its selectivity against other related receptors.

Caption: General experimental workflow for in vitro characterization.

Selectivity Profile of Neladenoson

A critical aspect of neladenoson's in vitro characterization is establishing its selectivity for the A1AR over other adenosine receptor subtypes. This is crucial for minimizing off-target effects.

Caption: Logical relationship of Neladenoson's selectivity profile.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. The following are representative protocols for the key assays used to characterize neladenoson.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.

1. Receptor Preparation:

-

Membranes are prepared from cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 cells).

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

-

A fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1AR).

-

Increasing concentrations of the unlabeled test compound (neladenoson).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of a standard non-radioactive antagonist.

-

The plates are incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.

-

The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay (for EC50 determination)

This assay measures the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase activity for Gi-coupled receptors like A1AR.

1. Cell Culture and Seeding:

-

Cells stably expressing the human adenosine A1 receptor (e.g., CHO-K1 cells) are cultured under standard conditions.

-

Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.

-

Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

A cAMP-stimulating agent, such as forskolin, is added to all wells (except the basal control) to increase intracellular cAMP levels.

-

Increasing concentrations of the test compound (neladenoson) are added to the wells.

-

The plates are incubated at 37°C for a defined period (e.g., 30 minutes).

3. cAMP Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

4. Data Analysis:

-

The data are normalized to the response produced by forskolin alone (100%) and the basal level (0%).

-

A sigmoidal dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of neladenoson.

-

The EC50 value (the concentration of the agonist that produces 50% of its maximal effect) is determined from the curve.

Conclusion

The in vitro characterization of this compound reveals it to be a highly potent and selective partial agonist of the adenosine A1 receptor. Its pharmacological profile, established through rigorous radioligand binding and functional assays, underscores its potential for targeted cardiovascular therapy. The detailed experimental protocols and data presented in this guide provide a foundational understanding for further research and development in this area. The high selectivity for the A1AR is a key attribute that is anticipated to translate into a favorable clinical safety profile by minimizing off-target effects.

References

Methodological & Application

Application Notes and Protocols: Neladenoson Dalanate for In Vitro Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson dalanate is a potent and selective partial agonist of the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR). As a partial agonist, this compound activates the A1AR to a lesser degree than the endogenous full agonist, adenosine. This characteristic is intended to provide therapeutic benefits, particularly in cardiovascular conditions, while mitigating the potential side effects associated with full A1AR activation.[1][2][3]

The activation of the A1AR is primarily coupled through the Gi/o family of G proteins. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A1AR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).

These application notes provide detailed protocols for two key in vitro functional assays to characterize the activity of this compound: a cAMP inhibition assay and a phospho-ERK (pERK) activation assay.

Data Presentation

The following tables summarize representative quantitative data for this compound in key in vitro functional assays.